

Physicochemical Properties of 2"-O-Galloylmyricitrin: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2"-O-Galloylmyricitrin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2"-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the physicochemical properties of 2"-O-Galloylmyricitrin, detailed experimental protocols for its analysis and evaluation of its biological activities, and a discussion of its potential mechanisms of action, with a focus on relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

2"-O-Galloylmyricitrin is a derivative of myricitrin, characterized by the presence of a galloyl group attached to the 2" position of the rhamnose sugar moiety. This structural feature significantly influences its chemical and biological properties. A summary of its known physicochemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₂₄ O ₁₆	[1][2][3]
Molecular Weight	616.48 g/mol	[1][2][3]
CAS Number	56939-52-7	[1][2]
Appearance	Yellow powder	[1]
Melting Point	196-199 °C	[4]
Solubility	Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[2] [5] Insoluble in water.	
Purity	≥98% (Commercially available)	[1]
Classification	Flavonoid, Flavonol Glycoside	[1]

Note: Quantitative solubility data (e.g., in mg/mL) is not readily available in the current literature. Experimental determination using standard protocols is recommended for specific applications.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of 2"-O-Galloylmyricitrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for 2"-O-Galloylmyricitrin from isolated samples have been referenced in the literature, the complete spectral data is not publicly available at this time. However, based on the known structure, the following characteristic signals can be anticipated:

- ¹H NMR: Signals corresponding to the aromatic protons of the myricetin and galloyl moieties, anomeric protons of the rhamnose sugar, and other sugar protons.

- ^{13}C NMR: Resonances for the carbonyl carbon of the flavone backbone, quaternary carbons, and methine carbons of the aromatic rings and the sugar moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the molecular formula. The fragmentation pattern in tandem MS (MS/MS) provides valuable structural information. Based on the general fragmentation of flavonoids and galloylated compounds, the expected fragmentation of 2''-O-Galloylmyricitrin would involve:

- Loss of the galloyl group (152 Da).
- Loss of the rhamnose moiety (146 Da).
- Retro-Diels-Alder (RDA) fragmentation of the flavonoid C-ring.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of 2''-O-Galloylmyricitrin.

Isolation and Purification

2''-O-Galloylmyricitrin has been isolated from various plant sources, including *Polygonum capitatum* and *Combretum affinis laxum*. A general protocol for its isolation and purification using preparative High-Performance Liquid Chromatography (HPLC) is outlined below.

Experimental Workflow for Isolation and Purification



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Figure 1. General workflow for the isolation and purification of 2''-O-Galloylmyricitrin.

Protocol:

- **Extraction:** The dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, which is typically enriched with flavonoids, is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Preparative HPLC:** Fractions containing 2"-O-Galloylmyricitrin are pooled and further purified by preparative HPLC on a C18 column. A gradient elution system with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid) is commonly used. The elution is monitored by a UV detector at a wavelength of 280 nm.
- **Structure Elucidation:** The purified compound is identified by spectroscopic methods, including NMR and mass spectrometry.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

- Prepare a stock solution of 2"-O-Galloylmyricitrin in methanol.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 μ L of various concentrations of the sample solution.
- Add 100 μ L of the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.

- Ascorbic acid or Trolox can be used as a positive control.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the sample with the DPPH solution.

This assay assesses the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of 2"-O-Galloylmyricitrin for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours.
- After incubation, collect 50 μL of the cell culture supernatant.
- Add 50 μL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
- The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

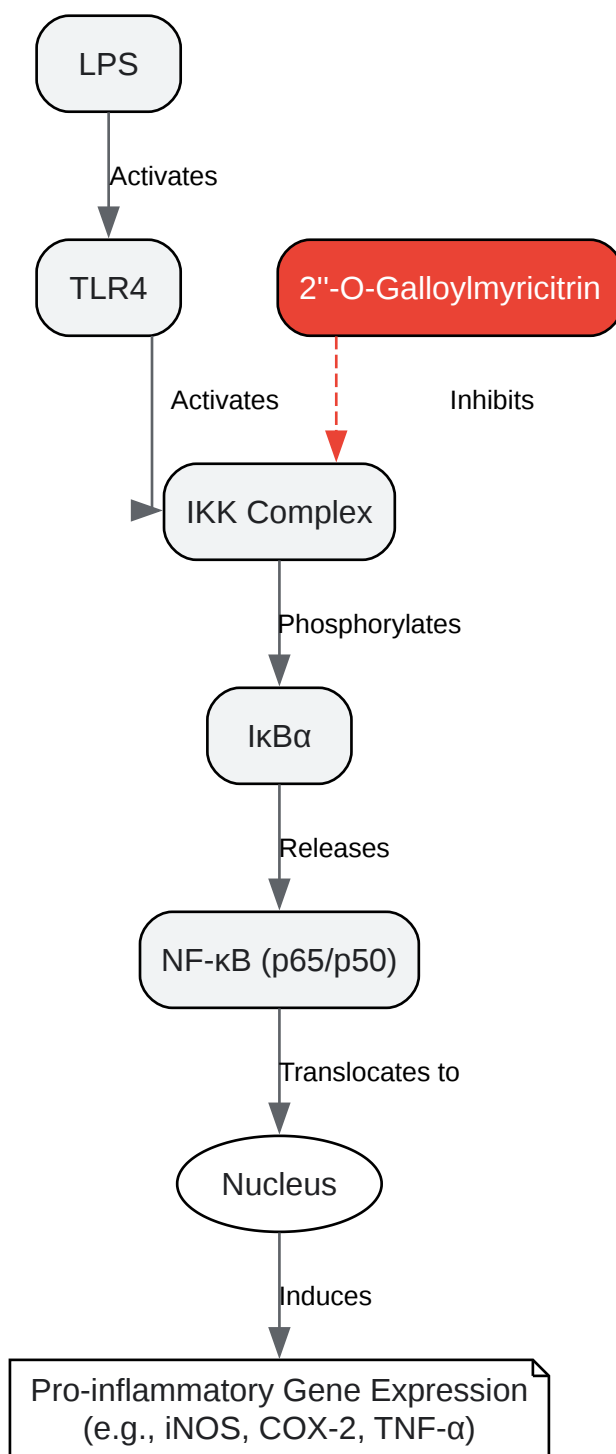
Biological Activities and Signaling Pathways

Flavonoids, including galloylated derivatives, are known to exert their biological effects through the modulation of various cellular signaling pathways. While the specific pathways affected by 2"-O-Galloylmyricitrin are still under investigation, based on the activity of structurally related

compounds, it is hypothesized to modulate key inflammatory pathways such as NF- κ B and MAPK.

Anti-inflammatory Activity and NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) is a crucial transcription factor that regulates the expression of pro-inflammatory genes.



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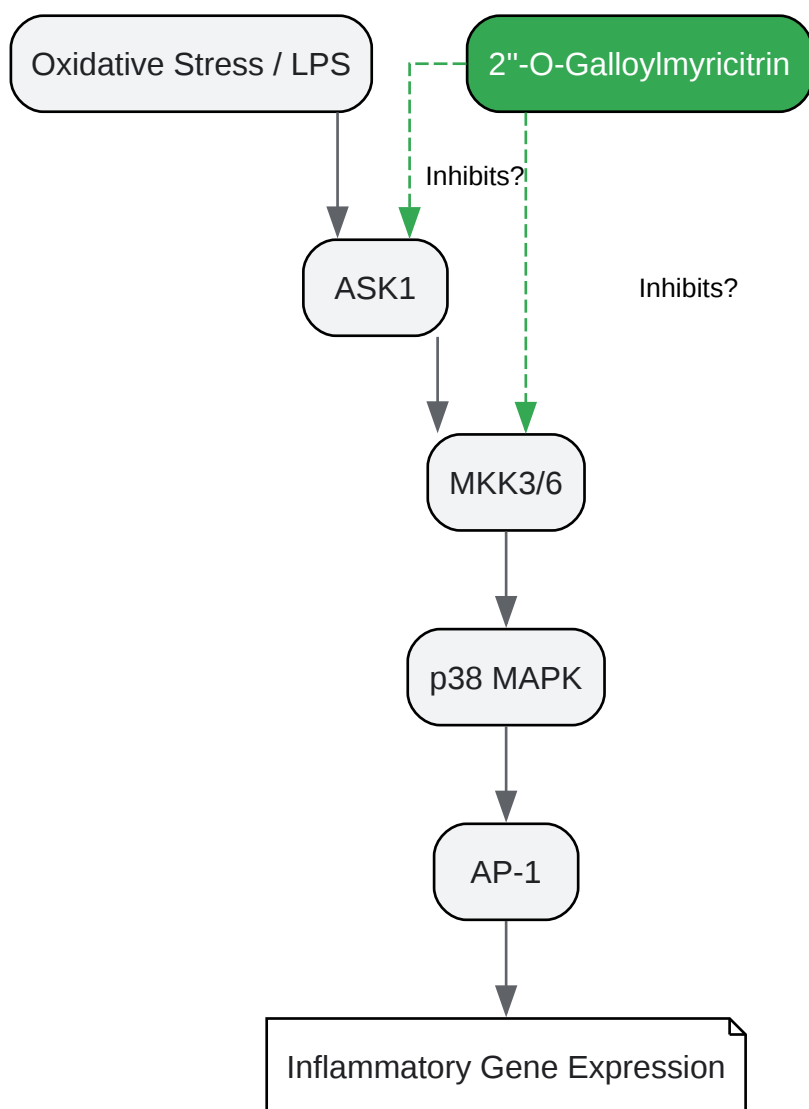
Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by 2''-O-Galloylmyricitrin.

Experimental Protocol: NF-κB Luciferase Reporter Assay

- Transfect HEK293T cells with an NF- κ B luciferase reporter plasmid and a Renilla luciferase control plasmid.
- After 24 hours, pre-treat the cells with various concentrations of 2"-O-Galloylmyricitrin for 1 hour.
- Stimulate the cells with an NF- κ B activator, such as Tumor Necrosis Factor-alpha (TNF- α) or LPS, for 6-8 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Antioxidant and MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and oxidative stress.



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Figure 3. Potential modulation of the p38 MAPK signaling pathway by 2''-O-Galloylmyricitrin.

Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

- Culture cells (e.g., RAW 264.7 macrophages) and treat with 2''-O-Galloylmyricitrin for a specified time.
- Stimulate the cells with an appropriate agonist (e.g., LPS).
- Lyse the cells and determine the total protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Conclusion

2"-O-Galloylmyricitrin is a promising natural compound with significant potential for further investigation. This guide provides a foundational understanding of its physicochemical properties and methodologies for its study. Further research is warranted to fully elucidate its spectroscopic characteristics, quantitative solubility, and the precise molecular mechanisms underlying its biological activities. The experimental protocols and pathway diagrams presented here offer a framework for researchers to design and execute studies aimed at unlocking the full therapeutic potential of this interesting flavonoid glycoside.

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